

Spectroscopic Profile of 4-Methoxyisobenzofuran-1,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxyisobenzofuran-1,3-dione** (also known as 4-methoxyphthalic anhydride). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents key physical and chemical properties, alongside a detailed analysis of a structurally analogous compound, 4-methylisobenzofuran-1,3-dione, to offer valuable comparative insights. General experimental protocols for the primary spectroscopic techniques are also detailed.

Compound Identification

Property	Value	Reference
Chemical Name	4-Methoxyisobenzofuran-1,3-dione	
Synonym	4-Methoxyphthalic anhydride	
CAS Number	14963-96-3	[1]
Molecular Formula	C ₉ H ₆ O ₄	[1]
Molecular Weight	178.143 g/mol	[1]
InChI	InChI=1S/C9H6O4/c1-12-6-4-2-3-5-7(6)9(11)13-8(5)10/h2-4H,1H3	[2]
InChIKey	KRKJKLCCCGDNCY-UHFFFAOYSA-N	[1] [2]

Spectroscopic Data Analysis

While specific experimental data for **4-Methoxyisobenzofuran-1,3-dione** is not readily available in the public domain, the spectroscopic data for the closely related 4-methylisobenzofuran-1,3-dione (CAS: 19438-61-0) provides a strong basis for understanding its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Infrared (IR) Spectroscopy of 4-Methylisobenzofuran-1,3-dione

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available	-	C=O stretching (anhydride)
Data not available	-	C=O stretching (anhydride)
Data not available	-	C-O-C stretching (anhydride)
Data not available	-	C-H stretching (aromatic)
Data not available	-	C-H stretching (methyl)

Mass Spectrometry (MS) of 4-Methylisobenzofuran-1,3-dione

m/z Ratio	Relative Intensity (%)	Assignment
Data not available	-	$[\text{M}]^+$
Data not available	-	Fragment ions

Predicted mass spectrometry data for **4-Methoxyisobenzofuran-1,3-dione** suggests the following adducts: $[\text{M}+\text{H}]^+$ at m/z 179.03389 and $[\text{M}+\text{Na}]^+$ at m/z 201.01583.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for **4-Methoxyisobenzofuran-1,3-dione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of the sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

- ^1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Data Processing:

- Apply Fourier transformation to the raw data.
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum. The instrument software will automatically subtract the background.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

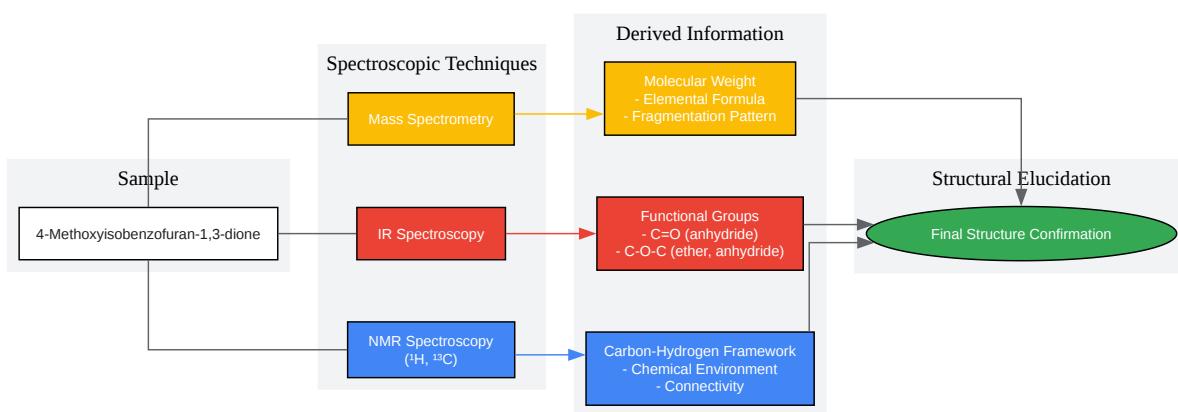
- Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.
- Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

Data Acquisition (EI):

- Introduce a small amount of the solid sample, typically via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Scan the resulting ions across a specified m/z range.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques are employed to elucidate the structure of a molecule like **4-Methoxyisobenzofuran-1,3-dione**.



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Caption: Workflow for structural elucidation using spectroscopy.

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References

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